molecular formula C22H22N4O4S B2548406 N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-49-0

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Numéro de catalogue B2548406
Numéro CAS: 899747-49-0
Poids moléculaire: 438.5
Clé InChI: DKYBWDYEYFUBES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound appears to be a complex molecule with multiple heterocyclic components, including a furan moiety, a cyclopenta[d]pyrimidine core, and an acetamide group. While the specific compound is not directly discussed in the provided papers, the papers do provide insight into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the introduction of various substituents at the 3-position of the acetamide moiety. This process is likely to involve multiple steps, including the formation of the core pyrimidine ring followed by functionalization with the appropriate substituents . Similarly, the synthesis of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines and their reactions with hydroxylamine hydrochloride to produce cyclization products suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple rings, which can interact with biological targets. The 3D-QSAR investigation mentioned in the first paper provides a model for understanding how different substitutions on the acetamide moiety can affect the interaction with the Peripheral Benzodiazepine Receptor (PBR) . This type of analysis could be applied to the compound to predict its biological activity and binding affinity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, particularly in the context of their interactions with biological systems. For example, the ability of the synthesized 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides to modulate steroid biosynthesis in C6 glioma cells indicates that these compounds can undergo biochemically relevant reactions . Additionally, the reactions of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride to form cyclization products suggest that the compound may also undergo similar reactions under the right conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. Typically, the solubility, melting point, and stability of such compounds would be influenced by the nature of the substituents and the overall molecular architecture. The biological evaluation of the compounds as PBR ligands also implies that they have the necessary chemical properties to cross biological membranes and reach their target sites within cells .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Synthesis of Derivatives : The compound N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, due to its complex structure involving furan and cyclopenta[d]pyrimidin rings, shares similarities with compounds synthesized for anticancer research. For instance, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have been prepared and evaluated for their anticancer activities, showing potent effects against leukemia cell lines, CCRF-CEM and SR. The synthesis involves reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, demonstrating the compound's potential as a scaffold for anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Chemical Synthesis and Structural Analysis

Heteroaromatic Decarboxylative Claisen Rearrangement : Compounds containing furan-2-ylmethyl groups have been explored for their ability to undergo decarboxylative Claisen rearrangement, leading to the formation of heteroaromatic products. This process involves exposure to N,O-bis(trimethylsilyl)acetamide-potassium acetate, facilitating the synthesis of diverse heteroaromatic structures. Such chemical transformations highlight the versatility of furan-based compounds in synthetic organic chemistry and their potential applications in developing novel therapeutic agents (Craig, King, Kley, & Mountford, 2005).

Novel Compounds and Biological Activities

DBU Mediated Synthesis : The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives showcases the creation of novel compounds that could have potential biological activities. The use of DBU as a catalyst in ethanol under reflux conditions highlights efficient and environmentally friendly methodologies in organic synthesis, paving the way for the discovery of new compounds with potential therapeutic applications (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Crystal Structure and Molecular Interactions

Crystal Structural Analysis : The study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides insight into the molecular conformation and interactions within similar compounds. The folded conformation around the methylene C atom of the thioacetamide bridge and the intramolecular N—H⋯N hydrogen bond stabilization are critical for understanding the compound's molecular architecture and its implications in further chemical modifications and biological interactions (Subasri et al., 2016).

Propriétés

IUPAC Name

N-(3-acetamidophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBWDYEYFUBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.